![molecular formula C13H8BrClN2O4 B14125597 2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)
2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid is an organic compound that features a bromophenylamino group, a chloro group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The addition of a chloro group to the aromatic ring.
Amination: The substitution of a hydrogen atom with a bromophenylamino group.
These reactions often require specific conditions such as the use of strong acids for nitration, halogenating agents like chlorine gas or N-chlorosuccinimide for halogenation, and amination reagents like bromophenylamine under controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro, chloro, and bromophenylamino groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenylamino)-6-chloro-3-nitro-benzoic acid
- 2-(4-Bromophenylamino)-6-fluoro-3-nitro-benzoic acid
- 2-(4-Bromophenylamino)-6-chloro-3-amino-benzoic acid
Uniqueness
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromophenylamino) groups can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H8BrClN2O4 |
|---|---|
Molecular Weight |
371.57 g/mol |
IUPAC Name |
2-(4-bromoanilino)-6-chloro-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-1-3-8(4-2-7)16-12-10(17(20)21)6-5-9(15)11(12)13(18)19/h1-6,16H,(H,18,19) |
InChI Key |
SWZZGZRJRUKCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


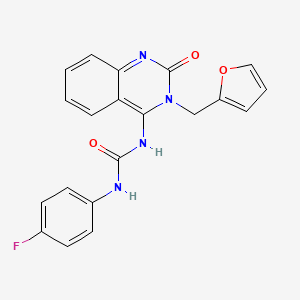
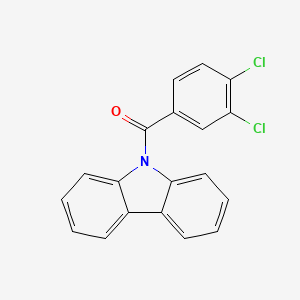
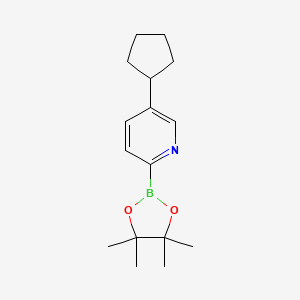
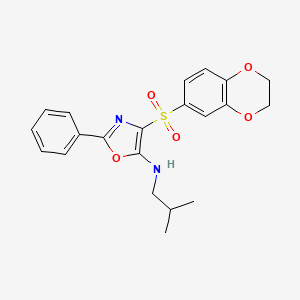

![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
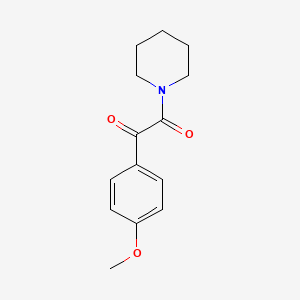
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)
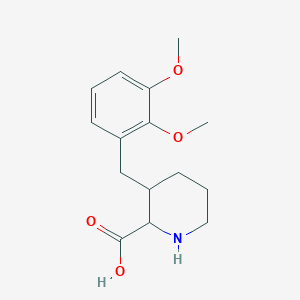
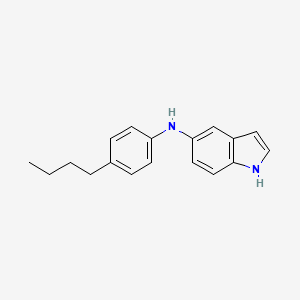
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
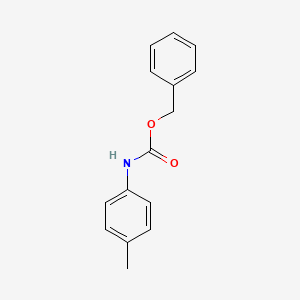
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
